![molecular formula C₃₆H₅₅NO₂₈ B1140088 2-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 129411-63-8](/img/structure/B1140088.png)
2-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule featuring multiple hydroxy, oxane, and nitrophenoxy functional groups. Such compounds are often studied for their unique physical, chemical, and potentially biological properties. Research in this area can provide insights into the synthesis, structure, reactivity, and applications of similarly complex organic molecules.
Synthesis Analysis
The synthesis of complex organic molecules like the one described typically involves multi-step organic synthesis techniques, starting from simpler precursors. Techniques such as selective functionalization, protection/deprotection of functional groups, and controlled oxidation and reduction are crucial. For instance, Sakoda et al. (1992) discuss the synthesis of optical isomers of a complex molecule involving optically active diols, demonstrating the intricate steps often required in such syntheses (Sakoda, Kamikawaji, & Seto, 1992).
Molecular Structure Analysis
The analysis of molecular structures of complex organic compounds is typically carried out using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods. For example, Hijji et al. (2009) used X-ray crystallography to analyze the structure of a complex molecule, highlighting the role of intramolecular hydrogen bonding and π-delocalization (Hijji, Barare, Butcher, & Jasinski, 2009).
Chemical Reactions and Properties
Complex organic molecules can undergo a wide range of chemical reactions, influenced by their functional groups and molecular structure. For example, Ansell et al. (1971) explored the intramolecular reactions of certain adducts, shedding light on the reactivity of such compounds (Ansell, Moore, & Nielsen, 1971).
Physical Properties Analysis
The physical properties of complex organic molecules, such as melting points, solubility, and crystallinity, are crucial for understanding their behavior and potential applications. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are often employed to study these properties.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are essential for the practical application of complex organic molecules. Studies like those by Lorenz et al. (2003) on the antioxidant and free radical scavenging activities of compounds provide insight into their chemical behavior and potential applications (Lorenz, Roychowdhury, Engelmann, Wolf, & Horn, 2003).
Applications De Recherche Scientifique
Solubility and Stability
One study examined the solubility behavior of similar complex saccharides in ethanol-water solutions, finding that solubility varies with temperature and ethanol mass fraction, offering insights into the stability and solubility of similar complex molecules under different conditions (Zhang, Gong, Wang, & Qu, 2012).
Biological Activity and Applications
A computational study focused on a structurally similar compound, isolated from Syzygium densiflorum Wall. ex Wight & Arn, for its potential in diabetes management. The study highlighted the compound's interaction with various enzymes, providing a model for understanding the biological activity of complex saccharides in regulating blood glucose levels (Muthusamy & Krishnasamy, 2016).
Structural and Molecular Analysis
The structural and molecular properties of similar compounds have been analyzed in various studies. For instance, a detailed study on the solubility of certain saccharides provided insights into their molecular interactions and stability, which can be useful for understanding the behavior of complex molecules in different solvent conditions (Gong, Wang, Zhang, & Qu, 2012).
Propriétés
IUPAC Name |
2-[6-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H55NO28/c38-5-12-17(43)18(44)23(49)33(57-12)62-29-14(7-40)59-35(25(51)20(29)46)64-31-16(9-42)61-36(27(53)22(31)48)65-30-15(8-41)60-34(26(52)21(30)47)63-28-13(6-39)58-32(24(50)19(28)45)56-11-3-1-10(2-4-11)37(54)55/h1-4,12-36,38-53H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGBAQKCCMQLGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H55NO28 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
949.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
CAS RN |
66068-38-0 |
Source


|
| Record name | 4-Nitrophenyl α-D-maltopentaoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

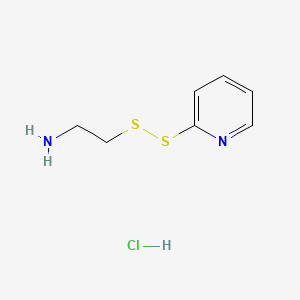

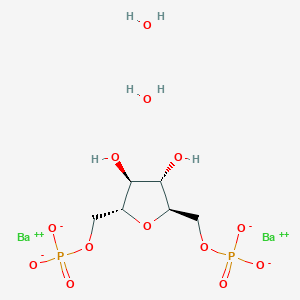
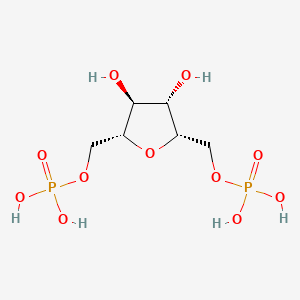
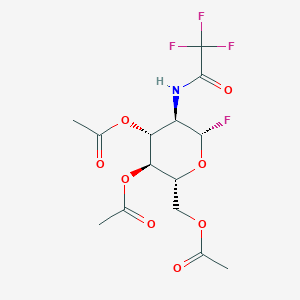
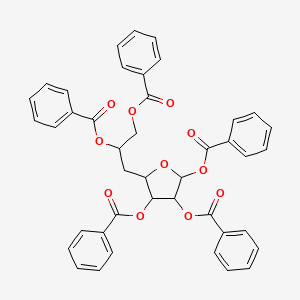
![6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1140014.png)
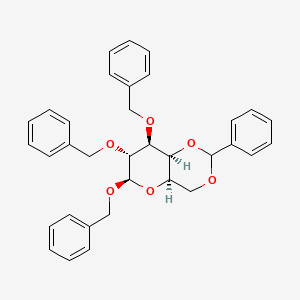
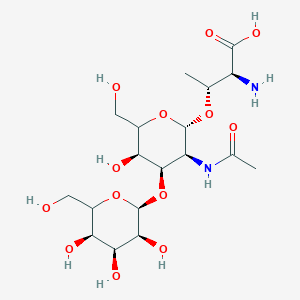
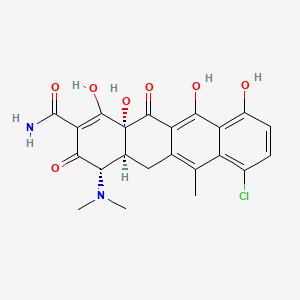
![Disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate](/img/structure/B1140026.png)
![Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B1140027.png)